tert-Butyl [2-(dihexadecylamino)ethyl]carbamate
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Overview
Description
tert-Butyl [2-(dihexadecylamino)ethyl]carbamate is an organic compound with the molecular formula C39H80N2O2. It is a carbamate derivative, which is a class of compounds commonly used in organic synthesis and as protecting groups for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-(dihexadecylamino)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(dihexadecylamino)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general principles of carbamate synthesis, such as the use of protecting groups and mild reaction conditions, are likely to be applied .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-(dihexadecylamino)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various carbamate and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl [2-(dihexadecylamino)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Medicine: May be used in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl [2-(dihexadecylamino)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-oxoethyl)carbamate: Another carbamate derivative used in organic synthesis.
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate: Similar structure with different functional groups.
tert-Butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate: A related compound with additional amino groups.
Uniqueness
tert-Butyl [2-(dihexadecylamino)ethyl]carbamate is unique due to its long alkyl chains, which can impart specific physical and chemical properties. These properties can be advantageous in applications requiring hydrophobic interactions or membrane permeability .
Properties
CAS No. |
596789-62-7 |
---|---|
Molecular Formula |
C39H80N2O2 |
Molecular Weight |
609.1 g/mol |
IUPAC Name |
tert-butyl N-[2-(dihexadecylamino)ethyl]carbamate |
InChI |
InChI=1S/C39H80N2O2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-41(37-34-40-38(42)43-39(3,4)5)36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h6-37H2,1-5H3,(H,40,42) |
InChI Key |
MNIJPDCGCQPPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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